molecular formula C15H34IN B102118 Dodecyltrimethylammonium iodide CAS No. 19014-04-1

Dodecyltrimethylammonium iodide

Cat. No.: B102118
CAS No.: 19014-04-1
M. Wt: 355.34 g/mol
InChI Key: YIFWXQBNRQNUON-UHFFFAOYSA-M
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Description

Dodecyltrimethylammonium iodide: is a quaternary ammonium compound with the chemical formula C₁₅H₃₄IN . It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in a variety of applications. This compound is known for its ability to form micelles in aqueous solutions, which makes it valuable in both industrial and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyltrimethylammonium iodide can be synthesized through the reaction of N,N-dimethyldodecylamine with iodomethane . The reaction typically occurs in a polar solvent under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve additional purification steps such as recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Dodecyltrimethylammonium iodide undergoes various chemical reactions, including substitution reactions and oxidation-reduction reactions .

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.

    Oxidation-Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The conditions vary depending on the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different quaternary ammonium salts, while oxidation-reduction reactions can lead to the formation of various organic compounds .

Scientific Research Applications

Chemistry: Dodecyltrimethylammonium iodide is used as a surfactant in various chemical processes, including the formation of micelles and emulsions. It is also used in the synthesis of other chemical compounds and as a phase transfer catalyst .

Biology: In biological research, this compound is used to study the interactions between surfactants and biological membranes. It is also employed in the preparation of liposomes and other vesicular structures for drug delivery .

Medicine: this compound has applications in the development of pharmaceutical formulations, particularly in enhancing the solubility and bioavailability of hydrophobic drugs. It is also used in antimicrobial formulations due to its surfactant properties .

Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and other cleaning agents. It is also employed in the production of cosmetics and personal care products .

Mechanism of Action

The mechanism of action of dodecyltrimethylammonium iodide primarily involves its surfactant properties. It interacts with lipid bilayers in biological membranes, disrupting their structure and increasing permeability. This can lead to the solubilization of hydrophobic compounds and the disruption of microbial cell membranes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

  • Dodecyltrimethylammonium chloride
  • Dodecyltrimethylammonium bromide
  • Dodecyltrimethylammonium sulfate

Comparison: Dodecyltrimethylammonium iodide is similar to other dodecyltrimethylammonium salts in terms of its surfactant properties. the iodide ion can impart different solubility and reactivity characteristics compared to chloride, bromide, and sulfate ions. This makes this compound unique in certain applications where specific ionic interactions are required .

Properties

IUPAC Name

dodecyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFWXQBNRQNUON-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432398
Record name DODECYLTRIMETHYLAMMONIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19014-04-1
Record name 1-Dodecanaminium, N,N,N-trimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19014-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DODECYLTRIMETHYLAMMONIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dodecanaminium, N,N,N-trimethyl-, iodide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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